4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N4O4S.
Mechanism of Action
Target of Action
Similar compounds are known to target bacterial enzymes, inhibiting their function and thus preventing bacterial growth .
Mode of Action
It is suggested that similar compounds work by inhibiting the formation of dihydrofolic acid, ultimately suppressing protein synthesis and thereby inhibiting bacterial growth and reproduction .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound likely interferes with the folic acid synthesis pathway in bacteria, leading to an inhibition of protein synthesis .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Based on its mode of action, it can be inferred that the compound likely leads to the inhibition of bacterial growth and reproduction by suppressing protein synthesis .
Action Environment
Similar compounds are generally stable under normal storage conditions and their efficacy can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,2-oxazol-3-amine, which is then reacted with 4-amino-N-methylbenzenesulfonamide under specific conditions to form the desired compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be compared with similar compounds such as sulfamethoxazole and sulfadiazine. While all these compounds share a sulfonamide group, this compound is unique due to the presence of the 5-methyl-1,2-oxazol-3-yl moiety, which may confer different biological activities and chemical properties .
Properties
IUPAC Name |
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNFDAGFYMJPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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